molecular formula C26H23N3O5S B12757803 3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid CAS No. 25317-22-0

3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid

Cat. No.: B12757803
CAS No.: 25317-22-0
M. Wt: 489.5 g/mol
InChI Key: XZVZLEXTMDWIEK-UHFFFAOYSA-N
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Description

3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is also referred to as Acid Red 6 or Supramin Red B .

Preparation Methods

The synthesis of 3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3′-Methyl-4′-amino-N-ethylbenzanilide, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid . Industrial production methods typically involve large-scale batch processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their structure and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Similar compounds include:

  • Acid Red 1
  • Acid Red 2
  • Acid Red 4
  • Acid Red 6 (itself)
  • Acid Red 8

These compounds share similar azo structures but differ in their substituents, leading to variations in their chemical and physical properties .

Properties

CAS No.

25317-22-0

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C26H23N3O5S/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30/h4-16,30H,3H2,1-2H3,(H,32,33,34)

InChI Key

XZVZLEXTMDWIEK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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